4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a chloro and phenyl group attached to a tetrahydrobenzo-thieno-pyrimidine core, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, a suspension of a precursor compound in phosphorus oxychloride (POCl3) can be heated at reflux for a couple of hours. After the reaction, the mixture is poured onto ice, and the resulting solid is filtered, washed with water, and dried .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can change the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as alkyl or aryl groups, into the molecule.
Scientific Research Applications
4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine has been studied for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biological pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in various cellular processes . By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cell growth and survival, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: These compounds share a similar core structure and have been studied for their various biological activities, including anticancer, antibacterial, and antiviral properties.
Pyrimidine Derivatives: These compounds also contain a pyrimidine ring and have been extensively studied for their pharmacological effects.
Uniqueness
What sets 4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine apart is its specific substitution pattern, which includes a chloro and phenyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H13ClN2S |
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Molecular Weight |
300.8 g/mol |
IUPAC Name |
4-chloro-2-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H13ClN2S/c17-14-13-11-8-4-5-9-12(11)20-16(13)19-15(18-14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
VJUNFRROHPESFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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